The Immunodominant Epitope: A Technical Guide to Ovalbumin Peptide (257-264)
The Immunodominant Epitope: A Technical Guide to Ovalbumin Peptide (257-264)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin peptide (257-264), with the amino acid sequence SIINFEKL, is a paramount tool in immunological research.[1][2] This octapeptide represents the immunodominant epitope of chicken ovalbumin when presented by the murine MHC class I molecule H-2Kb.[1][2][3] Its high affinity for H-2Kb and the subsequent recognition by CD8+ T cells from OT-I transgenic mice have established it as a cornerstone for studying T cell activation, cytotoxicity, and immune responses in preclinical models of vaccination, cancer immunotherapy, and autoimmune diseases. This technical guide provides an in-depth overview of the core characteristics, experimental applications, and underlying immunological pathways associated with the Ova (257-264) peptide.
Core Properties and Specifications
The SIINFEKL peptide is a synthetic peptide fragment of chicken ovalbumin. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1][4] |
| Molecular Formula | C45H74N10O13 | [4][5] |
| Molecular Weight | 963.13 g/mol (free base) | [5] |
| MHC Restriction | H-2Kb (Murine MHC Class I) | [1][2] |
| Purity | Typically >95% (HPLC) | [5][6] |
| Solubility | Soluble in water (>1 mg/mL) and can be dissolved in DMSO for stock solutions. | |
| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability. |
Immunological Signaling Pathway: MHC Class I Presentation
The biological activity of Ova peptide (257-264) is fundamentally linked to the MHC class I antigen presentation pathway. This pathway is crucial for detecting and eliminating virally infected or cancerous cells by cytotoxic T lymphocytes (CTLs).
Caption: MHC Class I presentation of Ova peptide (257-264) and subsequent CD8+ T cell activation.
Key Experimental Protocols
Ova peptide (257-264) is utilized in a variety of standard immunological assays to assess CD8+ T cell function.
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8+ T cells to lyse target cells in a living organism.
Methodology:
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Target Cell Preparation:
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Isolate splenocytes from naïve C57BL/6 mice.
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Divide the splenocytes into two populations.
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Pulse one population with 1-10 µM Ova (257-264) peptide for 30-60 minutes at 37°C to create target cells. The second population remains unpulsed as a control.
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Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh).
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Label the unpulsed control cells with a low concentration of the same dye (CFSElow).
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Adoptive Transfer:
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Mix the CFSEhigh and CFSElow cell populations at a 1:1 ratio.
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Inject the cell mixture intravenously into recipient mice that have been previously immunized to generate Ova-specific CTLs.
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Analysis:
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After 4-24 hours, harvest spleens from the recipient mice.
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Prepare single-cell suspensions and analyze by flow cytometry.
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Quantify the number of CFSEhigh and CFSElow cells.
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The percentage of specific lysis is calculated based on the reduction of the CFSEhigh population relative to the CFSElow population in immunized versus non-immunized control mice.
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ELISpot Assay for IFN-γ Secretion
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.
Methodology:
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Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
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Cell Plating:
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Wash the plate and block with a suitable blocking buffer.
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Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
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Add 2 x 10^5 to 1 x 10^6 cells per well.
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Stimulation:
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Add Ova (257-264) peptide to the wells at a final concentration of 1-25 µg/mL.
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Include a positive control (e.g., PHA or PMA/Ionomycin) and a negative control (unstimulated cells or cells with a scrambled peptide).
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Incubate the plate for 18-36 hours at 37°C in a CO2 incubator.
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Detection:
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Wash the wells to remove the cells.
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Add a biotinylated anti-IFN-γ detection antibody.
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Following incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
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Add a substrate that precipitates upon enzymatic cleavage, forming spots.
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Analysis: Each spot represents a single IFN-γ-secreting cell. The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T cells.
Intracellular Cytokine Staining (ICS)
ICS allows for the multiparametric analysis of cytokine production at the single-cell level by flow cytometry.
Methodology:
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Cell Stimulation:
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Co-culture 1-2 x 10^6 splenocytes or PBMCs with Ova (257-264) peptide (typically 1-10 µg/mL) for 6-12 hours at 37°C.
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For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
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Surface Staining:
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Harvest the cells and wash them.
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Stain for cell surface markers, such as CD8 and CD44, to identify specific T cell populations.
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Fixation and Permeabilization:
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Fix the cells with a formaldehyde-based fixation buffer.
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Permeabilize the cell membranes using a saponin-based permeabilization buffer.
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Intracellular Staining:
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Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.
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Analysis:
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Wash the cells and acquire data on a flow cytometer.
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Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to the Ova peptide.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro T cell proliferation assay using Ova (257-264).
Caption: A generalized workflow for assessing T cell proliferation in response to Ova peptide.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in experiments involving Ova peptide (257-264).
Table 1: In Vitro T Cell Stimulation Parameters
| Parameter | Typical Range | Notes |
| Peptide Concentration | 0.01 - 10 µg/mL | Titration is recommended to determine the optimal concentration. |
| Cell Seeding Density (APCs) | 2 x 10^5 - 5 x 10^5 cells/well | For 96-well plates. |
| Cell Seeding Density (T Cells) | 1 x 10^5 - 2 x 10^5 cells/well | For 96-well plates. |
| Incubation Time (Proliferation) | 72 hours | For CFSE dilution assays. |
| Incubation Time (Cytokine Staining) | 6 - 12 hours | With protein transport inhibitor added for the last 4-6 hours. |
Table 2: In Vivo Cytotoxicity Assay Parameters
| Parameter | Typical Value | Notes |
| Peptide Pulsing Concentration | 1 - 10 µM | For labeling target splenocytes. |
| In Vivo Killing Time | 4 - 24 hours | The optimal time should be determined empirically. |
| Adoptively Transferred Cells | 1 x 10^7 - 2 x 10^7 total cells | Per recipient mouse. |
Conclusion
The Ovalbumin peptide (257-264), SIINFEKL, remains an indispensable reagent in cellular immunology. Its well-defined characteristics and robust reactivity with the OT-I T cell receptor provide a reliable and reproducible system for investigating the intricacies of CD8+ T cell-mediated immunity. The standardized protocols and quantitative parameters outlined in this guide serve as a valuable resource for researchers and drug development professionals aiming to leverage this model system to advance our understanding of immune responses and develop novel immunotherapies.
